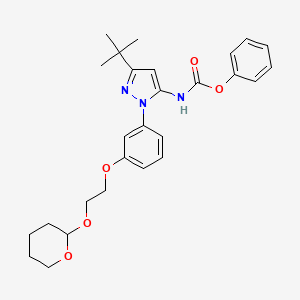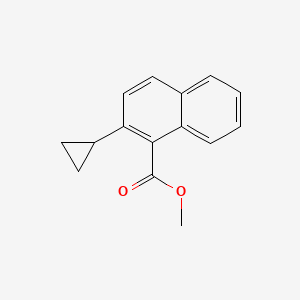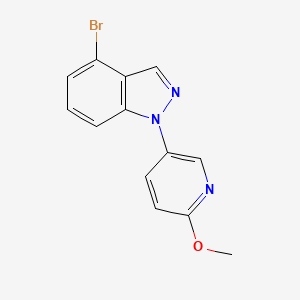
4-Bromo-1-(6-methoxy-3-pyridyl)indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(6-methoxy-3-pyridyl)indazole is a heterocyclic compound with the molecular formula C13H10BrN3O and a molecular weight of 304.14 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods typically yield good to excellent results with minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(6-methoxy-3-pyridyl)indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-Bromo-1-(6-methoxy-3-pyridyl)indazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing kinase inhibitors and other bioactive molecules.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A parent compound with a similar structure but lacking the bromine and methoxy substituents.
4-Bromo-1H-indazole: Similar to 4-Bromo-1-(6-methoxy-3-pyridyl)indazole but without the pyridyl and methoxy groups.
6-Methoxy-1H-indazole: Contains the methoxy group but lacks the bromine and pyridyl substituents.
Uniqueness
This compound is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery and material science.
Propriétés
Formule moléculaire |
C13H10BrN3O |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
4-bromo-1-(6-methoxypyridin-3-yl)indazole |
InChI |
InChI=1S/C13H10BrN3O/c1-18-13-6-5-9(7-15-13)17-12-4-2-3-11(14)10(12)8-16-17/h2-8H,1H3 |
Clé InChI |
YKEZYQVLCSIEHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)
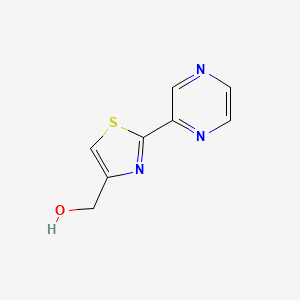
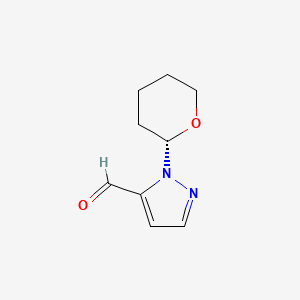
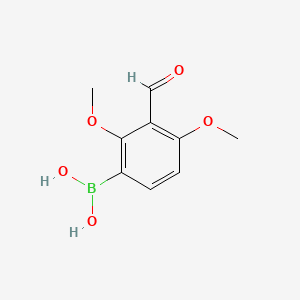

![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)
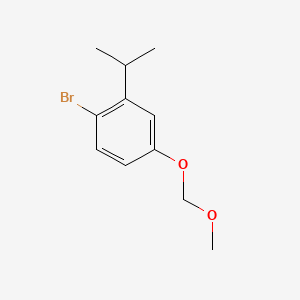
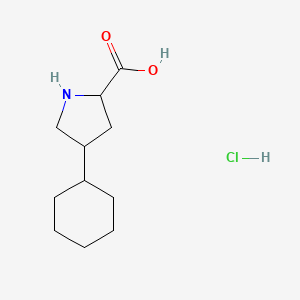
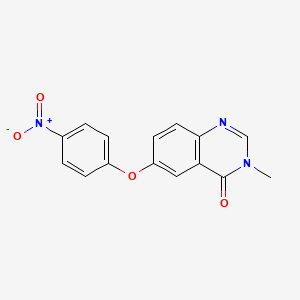
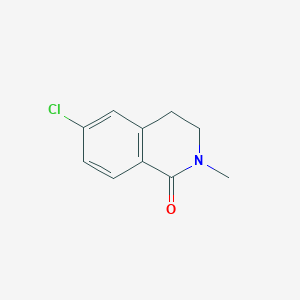
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
